
N-(Aminoiminomethyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide is a complex organic compound that features an indole moiety, a diazenyl group, and a benzenesulfonamide structure. This compound is of significant interest due to its potential biological and pharmacological activities, particularly in the fields of antimicrobial and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as p-aminobenzenesulfonamide, using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 2-phenyl-1H-indole under basic conditions to form the diazenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzenesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted indoles.
Scientific Research Applications
N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activities, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide involves its interaction with cellular targets such as enzymes and receptors. The indole moiety can bind to specific proteins, disrupting their function and leading to cellular effects. The diazenyl group may also play a role in generating reactive species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfanilamide: An antimicrobial agent with a similar sulfonamide group.
Phenylhydrazine derivatives: Compounds with similar diazenyl groups.
Uniqueness
N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide is unique due to its combination of an indole moiety, a diazenyl group, and a benzenesulfonamide structure, which imparts a distinct set of chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses.
Properties
CAS No. |
88151-93-3 |
|---|---|
Molecular Formula |
C21H18N6O2S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C21H18N6O2S/c22-21(23)27-30(28,29)16-12-10-15(11-13-16)25-26-20-17-8-4-5-9-18(17)24-19(20)14-6-2-1-3-7-14/h1-13,24H,(H4,22,23,27) |
InChI Key |
UINSQVKMPZQMFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


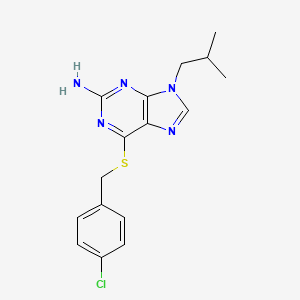
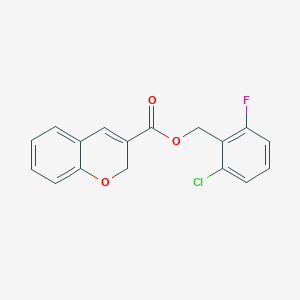
![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)
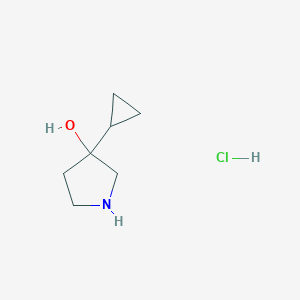

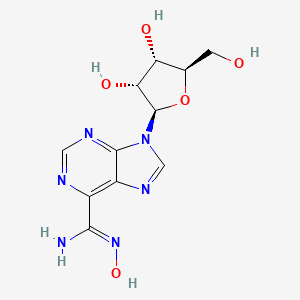
![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)
![5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)
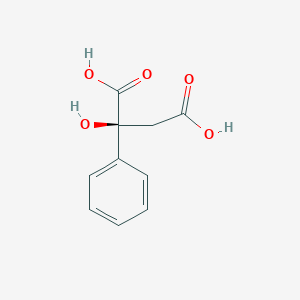
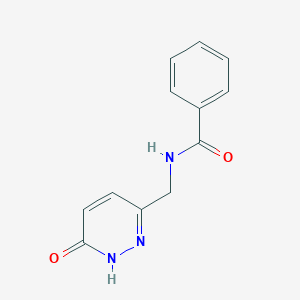
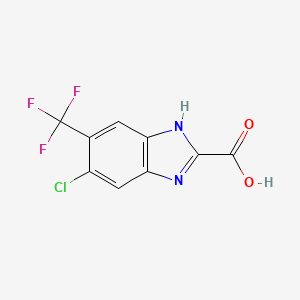

![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
![Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
